Chlorophenylpiperazine
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Overview
Description
Chlorophenylpiperazine: is a chemical compound belonging to the phenylpiperazine class. It is known for its psychoactive properties and has been used in scientific research to study its effects on the central nervous system. The compound is often found in various forms, including meta-chlorophenylpiperazine, which is a common variant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorophenylpiperazine can be synthesized through several methods. One common route involves the reaction of phenylpiperazine with chlorinating agents. For example, meta-chlorophenylpiperazine can be synthesized by reacting phenylpiperazine with thionyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents. The process typically includes steps such as chlorination, purification, and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Chlorophenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of phenylpiperazine.
Substitution: Formation of various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
Chlorophenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Chlorophenylpiperazine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-hydroxytryptamine receptor 2C, leading to increased serotonin activity. This interaction affects various neurotransmitter pathways, influencing mood, appetite, and other physiological functions .
Comparison with Similar Compounds
Chlorophenylpiperazine is often compared with other phenylpiperazine derivatives such as:
Meta-chlorophenylpiperazine: Known for its similar psychoactive effects but with different receptor binding affinities.
Para-chlorophenylpiperazine: Exhibits distinct pharmacological properties and is used in different research contexts.
Ortho-chlorophenylpiperazine: Less commonly studied but still relevant in certain chemical and biological studies.
Uniqueness: this compound’s unique binding profile to serotonin receptors and its specific effects on neurotransmitter systems make it a valuable compound for research in neuropharmacology and psychopharmacology .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-1-phenylpiperazine |
InChI |
InChI=1S/C10H13ClN2/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
JQQKTEXFNXKDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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